molecular formula C13H17ClN2O2 B2888410 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 321531-97-9

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2888410
CAS No.: 321531-97-9
M. Wt: 268.74
InChI Key: BUBMOYZWKAXWQP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H17ClN2O2. It is a member of the benzamide class, characterized by a benzene ring substituted with a chloro group and a morpholine ring attached via an ethyl chain.

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein-serine/threonine kinase , which plays a crucial role in various cellular processes, including cell division, metabolism, and signal transduction.

Mode of Action

These inhibitors typically bind to the active site of the kinase, preventing it from phosphorylating other proteins and disrupting the signaling pathways .

Biochemical Pathways

The compound likely affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines. It regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis.

Result of Action

By inhibiting protein-serine/threonine kinase, it could potentially disrupt various cellular processes, leading to effects such as halted cell division, altered metabolism, or disrupted signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMOYZWKAXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321531-97-9
Record name 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
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